6-[(Diphenylmethylidene)amino]hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Diphenylmethylidene)amino]hexan-1-OL is an organic compound with the molecular formula C19H23NO. It is characterized by the presence of a diphenylmethylidene group attached to an aminohexanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Diphenylmethylidene)amino]hexan-1-OL typically involves the reaction of 6-amino-1-hexanol with benzophenone. The reaction is carried out under anhydrous conditions, often using a solvent such as toluene or ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Diphenylmethylidene)amino]hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(Diphenylmethylidene)amino]hexan-1-one.
Reduction: Formation of 6-[(Diphenylmethyl)amino]hexan-1-OL.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-[(Diphenylmethylidene)amino]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(Diphenylmethylidene)amino]hexan-1-OL involves its interaction with specific molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the aminohexanol backbone can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-hexanol: Lacks the diphenylmethylidene group, making it less hydrophobic and less capable of π-π interactions.
Benzophenone: Contains the diphenylmethylidene group but lacks the aminohexanol backbone, limiting its biological interactions.
6-Dimethylamino-1-hexanol: Similar backbone but with a dimethylamino group instead of diphenylmethylidene, altering its chemical properties
Uniqueness
6-[(Diphenylmethylidene)amino]hexan-1-OL is unique due to its combination of a hydrophobic diphenylmethylidene group and a hydrophilic aminohexanol backbone. This dual functionality allows it to interact with a wide range of biological targets and makes it a versatile compound in both chemical synthesis and biological research .
Eigenschaften
CAS-Nummer |
189108-86-9 |
---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
6-(benzhydrylideneamino)hexan-1-ol |
InChI |
InChI=1S/C19H23NO/c21-16-10-2-1-9-15-20-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,21H,1-2,9-10,15-16H2 |
InChI-Schlüssel |
CZZOZBQIMLNIST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NCCCCCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.